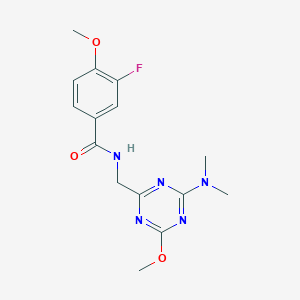

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide

Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a benzamide moiety at position 2. The benzamide group is further substituted with a fluorine atom at position 3 and a methoxy group at position 3.

For example, triazine intermediates in were synthesized using Friedel-Crafts reactions and characterized via NMR, HRMS, and FT-IR . The target compound’s structural complexity suggests multi-step synthesis involving functional group protection and coupling reactions, akin to methods in and .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O3/c1-21(2)14-18-12(19-15(20-14)24-4)8-17-13(22)9-5-6-11(23-3)10(16)7-9/h5-7H,8H2,1-4H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKNSGMNDWIZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common approach is the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the benzamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazines or benzamides.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests significant pharmacological potential. The presence of the triazine moiety is known to enhance biological activity, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Research indicates that compounds with similar structural features can exhibit anticancer properties. The triazine core is often associated with the inhibition of cell proliferation in various cancer cell lines. For instance, derivatives of triazine have shown effectiveness against breast and colon cancer cells due to their ability to interfere with DNA synthesis and repair mechanisms .

Case Study:

A study on triazine derivatives demonstrated that modifications to the dimethylamino group significantly enhanced cytotoxicity against cancer cells. The specific compound could similarly be optimized for increased efficacy .

Antimicrobial Properties

The incorporation of methoxy and fluoro groups into the benzamide structure has been linked to improved antimicrobial activity. Compounds with such modifications are known to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study:

Research has indicated that methoxy-substituted benzamides can effectively combat resistant strains of bacteria, suggesting that N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide may possess similar capabilities .

Agrochemical Applications

The compound's structure also positions it as a candidate for development as a pesticide or herbicide. The triazine ring is commonly found in herbicides due to its ability to inhibit photosynthesis in plants.

Herbicidal Activity

Triazine derivatives are widely used in agriculture for their herbicidal properties. They function by inhibiting the photosystem II complex in chloroplasts, leading to plant death. The specific compound could be synthesized to target specific weed species while minimizing harm to crops .

Case Study:

Field trials have shown that triazine-based herbicides can reduce weed biomass significantly without adversely impacting crop yield, indicating the potential for similar applications with this compound .

Material Science Applications

Beyond biological applications, this compound may find utility in material science, particularly in developing UV absorbers and stabilizers for polymers.

UV Absorption Properties

The incorporation of triazine structures into polymer matrices can enhance UV stability and prolong the lifespan of materials exposed to sunlight. This application is critical in industries such as automotive and construction where material degradation due to UV exposure is a concern .

Case Study:

Research on triazine-based UV absorbers has shown significant improvements in the durability of polyolefin films when incorporated into their formulations. The specific compound could be evaluated for similar enhancements in polymer performance.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The fluorinated benzamide moiety may enhance binding affinity and specificity to certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

The compound shares structural motifs with sulfonylurea herbicides and benzamide pesticides (–7). Key comparisons include:

- Electronic Effects: The dimethylamino group in the target compound enhances electron density on the triazine ring compared to methyl or methoxy substituents in prosulfuron and metsulfuron-methyl. This may alter binding affinity to acetolactate synthase (ALS), a common target for sulfonylurea herbicides .

- Fluorine Substituent: The 3-fluoro group in the benzamide moiety increases lipophilicity and metabolic stability relative to non-fluorinated analogues like diflubenzuron .

Physicochemical Properties

- Spectroscopic Characterization : Similar to triazine derivatives in and , the target compound’s structure can be confirmed via:

- DFT Studies: As in , frontier molecular orbital (FMO) analysis would predict nucleophilic/electrophilic regions. The dimethylamino group likely lowers the LUMO energy, enhancing reactivity toward electrophilic targets .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic compound with potential therapeutic applications, particularly in antiviral and anticancer treatments. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 331.37 g/mol. It features a triazine core linked to a methoxybenzamide structure, which may contribute to its biological activity through interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₃ |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for viral replication or cancer cell proliferation.

- Receptor Interaction : It can interact with cellular receptors, modulating their signaling pathways.

- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription and translation processes.

These interactions suggest that the compound could serve as a lead in drug development for conditions like hepatitis B virus (HBV) infections and certain cancers.

Anticancer Activity

The compound's triazine moiety is linked to various anticancer properties. Research indicates that compounds containing triazine structures can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanism by which this compound exerts its anticancer effects requires further investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Study on Antiviral Effects :

-

Anticancer Research :

- A series of triazine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds with structural features similar to this compound showed promising results in inhibiting cell proliferation .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis involves a multi-step process:

- Step 1 : Formation of the triazine core via cyclization of dicyandiamide or similar precursors under controlled pH and temperature .

- Step 2 : Functionalization of the triazine ring with dimethylamino and methoxy groups using nucleophilic substitution reactions .

- Step 3 : Coupling the modified triazine moiety to the benzamide fragment via reductive amination or carbodiimide-mediated coupling (e.g., DCC/HOBt) . Efficiency Optimization :

- Use ionic liquids as solvents to enhance reaction rates and reduce byproducts .

- Monitor intermediates via TLC or HPLC to ensure stepwise completion .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

- NMR Spectroscopy : Confirm substituent positions (e.g., δ 3.8–4.0 ppm for methoxy groups in H NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial assays should focus on:

- Enzyme Inhibition : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity assays at 10–100 µM concentrations) .

- Cellular Viability : Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC determination .

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO for stock solutions .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazine-benzamide coupling step?

Methodological Considerations :

- Coupling Reagents : Replace DCC with EDC/HOBt to reduce side reactions .

- Solvent Selection : Use anhydrous DMF or THF to stabilize reactive intermediates .

- Temperature Control : Maintain 0–5°C during activation of carboxyl groups to prevent racemization . Yield Improvement Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCC/HOBt in DMF, 25°C | 65 | 92 | |

| EDC/HOBt in THF, 0°C | 78 | 95 |

Q. How should researchers address discrepancies in biological activity data across studies?

Root Cause Analysis :

- Purity Variability : Re-characterize batches via HPLC and exclude samples with <90% purity .

- Assay Conditions : Standardize parameters (e.g., pH 7.4 for kinase assays vs. pH 5.0 for fluorometric studies) .

- Cell Line Heterogeneity : Validate results across multiple cell lines and passage numbers .

Q. What advanced spectroscopic methods resolve ambiguities in the compound’s regiochemistry?

- NOESY NMR : Identify spatial proximity between triazine methyl groups and benzamide fluorophenyl protons .

- X-ray Crystallography : Determine crystal packing and confirm substituent orientation (e.g., methoxy vs. dimethylamino positioning) .

Q. How does pH influence the compound’s fluorescence properties, and how can this be leveraged in assays?

Spectrofluorometric Protocol :

- Prepare solutions in buffers spanning pH 3–9 (e.g., citrate-phosphate buffers).

- Measure intensity at λ = 340 nm and λ = 380 nm . Key Findings :

- Max Intensity : pH 5.0 (acetate buffer, 25°C) .

- Quenching : Observed in polar protic solvents (e.g., methanol) due to H-bonding .

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1ATP for kinase targets) and AMBER force fields .

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro groups) with inhibitory potency .

Q. How can researchers mitigate mutagenicity risks during handling?

Safety Protocols :

- Ames Test : Perform pre-screening (e.g., TA98 strain) to assess mutagenic potential .

- Ventilation : Use fume hoods for weighing and synthesis steps .

- PPE : Wear nitrile gloves and lab coats to prevent dermal exposure .

Q. What strategies validate the compound’s stability under long-term storage?

Stability Study Design :

- Conditions : Store at -20°C (desiccated) vs. 4°C (ambient humidity) for 6–12 months .

- Analysis : Monthly HPLC checks for degradation products (e.g., hydrolyzed benzamide) .

Results :

| Storage Condition | Degradation (%) at 12 Months | Reference |

|---|---|---|

| -20°C, desiccated | <5% | |

| 4°C, ambient | 15–20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.